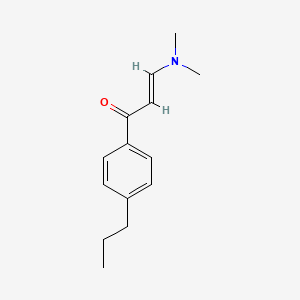
5-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride is a compound that contains a thiazole ring and a piperidine moiety . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis and their pharmacological application were published.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It also plays a significant role in the pharmaceutical industry .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antiproliferative Effects on Cancer Cells
- A study on novel 4-thiazolidinone-, pyridine- and piperazine-based conjugates revealed significant antiproliferative effects on human leukemic cells, indicating potential for cancer treatment applications (Kothanahally S. Sharath Kumar et al., 2014).
Antibacterial and Antifungal Activity
- Research into structurally diverse 5-aminomethylene derivatives of 2,4-thiazolidinedione showed that compounds bearing pyridine or piperazine moieties exhibited good to excellent antibacterial activity, with some also showing antifungal properties (S. Mohanty et al., 2015).
Ligands for Neuroreceptor Studies
- A study on 4-heterocyclylpiperidines as selective high-affinity ligands for the human dopamine D4 receptor suggests applications in neuropharmacology, potentially offering insights into the treatment of neurological disorders (M. Rowley et al., 1997).
Antimicrobial Activities
- Synthesis and evaluation of non-ionic surfactants containing piperidine, piperazine, and imidazole based on thiadiazole demonstrated significant antimicrobial activities, highlighting potential applications in developing new antimicrobial agents (Abdelmotaal Abdelmajeid et al., 2017).
Synthesis of Heterocyclic Compounds
- Studies on the synthesis of novel heterocyclic compounds, including thiazolopyridines and thiazolopyrimidines, have shown promising antimicrobial activities, indicating potential utility in drug development (G. A. M. El-Hag Ali et al., 2005).
Mechanism of Action
While the specific mechanism of action for 5-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride is not available, it’s worth noting that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Future Directions
The development of new compounds related to the thiazole scaffold continues to be a significant area of research, with the aim of finding new molecules that can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
5-methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-7-6-11-9(12-7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIUKZNOBBCZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645379.png)

![N-(3-cyanophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2645383.png)



![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2645389.png)
![4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2645390.png)

![Methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2645392.png)
![5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine](/img/structure/B2645394.png)
![4-[1,3-benzodioxol-5-yl-(4-methylpiperazin-1-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B2645398.png)
